Fluorescent Red Mega 485 NHS-ester
Overview
Description
Fluorescent Red Mega 485 NHS-ester is an amine conjugating fluorescent biolabel . It is suitable for fluorescence and has a coupling to amines of ≥90% . It is specifically designed for multicolor techniques . It is characterized by an extremely large stoke’s shift between excitation and emission maxima .
Synthesis Analysis
To prepare a stock solution of the label, dissolve 1 mg of label (NHS-ester) in 50 μl absolute, amine-free DMF (final concentration: approx. 40 nmol· μl-1). Dissolve the desired amount of protein in bicarbonate buffer (pH 9.0, 50 mM), e.g. 1 mg of avidin in 200 μl buffer .
Molecular Structure Analysis
The empirical formula of Fluorescent Red Mega 485 NHS-ester is C29H33N3O9S . The molecular weight is 599.65 .
Chemical Reactions Analysis
Due to the high reactivity of the NHS ester, an equimolar amount or up to a double excess of label is added to the protein to obtain a dye to protein ratio (D/P) between 1 and 2 .
Physical And Chemical Properties Analysis
Fluorescent Red Mega 485 NHS-ester is a powder . Its fluorescence is λex 482 nm; λem 559 nm in 0.1 M phosphate pH 7.0 . It is suitable for fluorescence .
Scientific Research Applications
Photophysical and Imaging Properties in Microscopy
Fluorescent Red Mega 485 NHS-ester, particularly when incorporated into rhodamine-based dyes, shows promising properties in microscopy. These dyes, with absorption and emission maxima in specific ranges, demonstrate high performance in both confocal and stimulated emission depletion (STED) microscopy. Their chemical structure, featuring polarity, water solubility, and improved stability, makes them suitable for biological sample imaging (Kolmakov et al., 2012).
Application in Protein Labeling
NHS-ester-mediated derivatization, involving the reaction with primary amines of a protein, is a significant application of Fluorescent Red Mega 485 NHS-ester. This chemistry is used to conjugate various fluorescent probes to primary amines, enabling the fluorescent labeling of proteins. This process can be essential for biological studies and research involving protein dynamics and interactions (Nanda & Lorsch, 2014).
Enhancing Fluorescence in Nanoparticle Suspensions
Studies have shown that the lifetime and quantum yield of fluorescent dye molecules, including those from the Alexa Fluor NHS Ester family, can be significantly enhanced in the presence of certain nanoparticles. This enhancement is attributed to the interaction between dye molecules and the nanoparticle environment, leading to an increase in fluorescent intensity. Such findings are crucial for developing more efficient fluorescent probes in nanotechnology and imaging applications (Scalia & Scheffold, 2015).
Biolabeling and pH-Sensing Applications
NHS-ester functionalized dyes, including Fluorescent Red Mega 485 NHS-ester, have been utilized in biolabeling applications. These dyes, often with pH-sensitive characteristics, can be employed for fluorescent labeling of biomolecules such as DNA and proteins. Their unique photophysical properties make them suitable for specialized biological applications, including pH-sensing measurements in living cells (Hovor et al., 2019).
Differential Staining of Cellular Compartments
Fluorescent dye esters, including those based on NHS chemistry, have been used for differential staining of cellular and tissue architectures. These stains can reveal nanoscale features of various cellular compartments when combined with techniques like expansion microscopy. The differential staining patterns observed correlate with the dye's hydrophobicity, opening avenues for nuanced cellular imaging (Sheard et al., 2023).
Safety And Hazards
Future Directions
Fluorescent Red Mega 485 NHS-ester and other Mega labels are specifically designed for multicolor techniques . Due to the different emission wavelength, several different labels can be detected independently in the same experiment . This opens up a variety of possible applications including DNA sequencing and FISH microscopy .
properties
IUPAC Name |
3-[4-[7-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-ethylamino]-2-oxochromen-3-yl]pyridin-1-ium-1-yl]propane-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O9S/c1-2-31(15-5-3-4-7-28(35)41-32-26(33)10-11-27(32)34)23-9-8-22-19-24(29(36)40-25(22)20-23)21-12-16-30(17-13-21)14-6-18-42(37,38)39/h8-9,12-13,16-17,19-20H,2-7,10-11,14-15,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRRBXLGPVGMGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCCC(=O)ON1C(=O)CCC1=O)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=[N+](C=C4)CCCS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746665 | |
Record name | 3-(4-{7-[{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}(ethyl)amino]-2-oxo-2H-1-benzopyran-3-yl}pyridin-1-ium-1-yl)propane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescent Red Mega 485 NHS-ester | |
CAS RN |
890317-36-9 | |
Record name | 3-(4-{7-[{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}(ethyl)amino]-2-oxo-2H-1-benzopyran-3-yl}pyridin-1-ium-1-yl)propane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 890317-36-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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